3-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
CAS No.:
Cat. No.: VC13869103
Molecular Formula: C9H16ClN3O3Si
Molecular Weight: 277.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16ClN3O3Si |
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Molecular Weight | 277.78 g/mol |
IUPAC Name | 2-[(3-chloro-4-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane |
Standard InChI | InChI=1S/C9H16ClN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(13(14)15)9(10)11-12/h6H,4-5,7H2,1-3H3 |
Standard InChI Key | ZQUBMSVIPSRHSF-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)CCOCN1C=C(C(=N1)Cl)[N+](=O)[O-] |
Canonical SMILES | C[Si](C)(C)CCOCN1C=C(C(=N1)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-chloro-4-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole, reflects its substitution pattern. The pyrazole ring is substituted at positions 3 and 4 with chlorine and nitro groups, respectively, while the SEM group protects the nitrogen at position 1 . Key identifiers include:
The SEM group () is a silicon-based protecting moiety widely used to shield amines and heterocycles from undesired reactions during multi-step syntheses .
Spectroscopic Characterization
While direct spectral data for this compound is limited in the provided sources, analogous pyrazole derivatives offer insights. For example, the methyl-substituted analogue, 3-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 299930-70-4), exhibits a singlet at δ 8.16 ppm (1H, pyrazole-H) and δ 3.94 ppm (3H, -CH) in -NMR . The SEM-protected variant would likely show resonances for the SEM group’s methylene () and trimethylsilyl () protons in the δ 0.1–0.3 and δ 3.5–4.0 regions, respectively.
Synthesis and Reaction Pathways
Nitration of Pyrazole Precursors
The nitro group is typically introduced via electrophilic aromatic nitration. For 3-chloro-1-methyl-4-nitro-1H-pyrazole, nitration employs fuming nitric acid () in concentrated sulfuric acid () at 0–27°C, yielding 54–73% product . A representative procedure involves:
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Dissolving 3-chloro-1-methylpyrazole in .
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Dropwise addition of under ice cooling.
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Stirring at room temperature for 6 hours.
For the SEM-protected derivative, the precursor would likely be 3-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, subjected to similar nitration conditions. The SEM group’s acid stability ensures survival during nitration.
Chlorination Strategies
Chlorination at position 3 can occur via diazotization or direct halogenation. In 3-chloro-1-methyl-4-nitro-1H-pyrazole, chlorination of 1-methyl-4-nitro-1H-pyrazol-3-amine is achieved using and in acetonitrile . For the SEM variant, analogous conditions would replace the methyl group with the SEM-protected nitrogen.
Physicochemical Properties
Stability and Solubility
The SEM group enhances solubility in organic solvents (e.g., THF, DCM) while the nitro and chloro groups reduce aqueous solubility. Predicted properties for the SEM-protected compound include:
Property | Value |
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LogP (octanol-water) | ~1.1–1.9 (estimated) |
Aqueous Solubility | <1 mg/mL (similar to analogues) |
Thermal Stability | Stable below 150°C |
Comparatively, 3-chloro-1-methyl-4-nitro-1H-pyrazole has a LogP of 1.02 and solubility of 2.63 mg/mL , suggesting the SEM variant is more lipophilic.
Reactivity Profile
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Nitro Reduction: The nitro group can be reduced to an amine using or , enabling access to aminopyrazole derivatives.
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Chlorine Displacement: Nucleophilic substitution (e.g., with amines or alkoxides) at position 3 is feasible under basic conditions.
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SEM Deprotection: Acidic conditions (e.g., ) cleave the SEM group, regenerating the pyrazole NH .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s functional groups make it a versatile building block. For instance:
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Antiviral Agents: Nitropyrazoles are precursors to inhibitors of viral polymerases .
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Antibiotics: Functionalized pyrazoles exhibit activity against bacterial efflux pumps .
PROTACs and Targeted Therapies
The SEM group’s stability under diverse conditions makes this compound suitable for proteolysis-targeting chimeras (PROTACs), where temporary protection of reactive sites is critical during linker synthesis .
Future Directions and Research Gaps
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